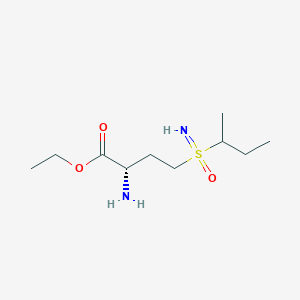

Buthionine sulfoximine ethyl ester

Description

Structure

3D Structure

Properties

CAS No. |

131202-22-7 |

|---|---|

Molecular Formula |

C10H22N2O3S |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-4-(butan-2-ylsulfonimidoyl)butanoate |

InChI |

InChI=1S/C10H22N2O3S/c1-4-8(3)16(12,14)7-6-9(11)10(13)15-5-2/h8-9,12H,4-7,11H2,1-3H3/t8?,9-,16?/m0/s1 |

InChI Key |

LTSXFJISUHNKQB-OYNLBEDRSA-N |

SMILES |

CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |

Isomeric SMILES |

CCC(C)S(=N)(=O)CC[C@@H](C(=O)OCC)N |

Canonical SMILES |

CCC(C)S(=N)(=O)CCC(C(=O)OCC)N |

Synonyms |

BSO ethyl ester buthionine sulfoximine ethyl este |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Buthionine Sulfoximine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Buthionine Sulfoximine (BSO), a critical agent in the study of cellular redox biology and cancer therapy. The ethyl ester form of BSO enhances its cellular permeability, allowing for more efficient delivery of the active compound.

Core Mechanism of Action: Inhibition of Glutathione Synthesis

Buthionine sulfoximine is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), now more commonly known as glutamate-cysteine ligase (GCL).[1][2][3][4] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione (GSH).[1][4] BSO acts as an irreversible inhibitor of this enzyme.[3][5] The inhibition mechanism involves the phosphorylation of BSO by MgATP, catalyzed by γ-GCS itself, forming buthionine sulfoximine phosphate. This product then binds tightly to the enzyme, leading to its inactivation.

By blocking γ-GCS, BSO effectively shuts down the de novo synthesis of GSH, leading to the depletion of intracellular glutathione levels.[1][3][6][7] This depletion is a critical event that underlies the various biological effects of BSO.

Caption: Inhibition of γ-glutamylcysteine synthetase (γ-GCS) by Buthionine Sulfoximine (BSO).

Downstream Consequences of Glutathione Depletion

The depletion of the cellular GSH pool by BSO triggers a cascade of downstream events, primarily centered around increased oxidative stress and sensitization of cells to various insults.

-

Increased Oxidative Stress and Lipid Peroxidation: GSH is a primary intracellular antioxidant, crucial for detoxifying reactive oxygen species (ROS). BSO-induced GSH depletion impairs this defense, leading to an accumulation of ROS.[8] This state of oxidative stress can cause significant cellular damage, including lipid peroxidation, as evidenced by increased levels of thiobarbituric acid reactive substances and conjugated dienes.[7]

-

Sensitization to Chemotherapy and Radiation: Many cancer cells exhibit elevated GSH levels, which is a key factor in their resistance to alkylating agents (e.g., melphalan) and platinum compounds (e.g., cisplatin).[4][9][10] By depleting GSH, BSO can reverse this resistance and enhance the cytotoxicity of these therapeutic agents.[1][4][9] This synergistic effect has been observed in various cancer cell lines, including melanoma, ovarian, and breast cancer.[3][11]

-

Induction of Cell Death: The profound cellular stress caused by GSH depletion can initiate programmed cell death pathways. BSO has been shown to induce apoptosis, characterized by caspase-3 activation and the appearance of apoptotic bodies.[8][12] In some contexts, BSO can also induce ferroptosis, a form of iron-dependent cell death.[5]

-

Altered Cellular Homeostasis: Extended GSH depletion can lead to cellular toxicity, manifesting as the inhibition of protein and DNA synthesis and cell cycle arrest at the G1 and G2 phases.[13] Furthermore, it can disrupt calcium homeostasis, contributing to cell injury.[7] In cardiomyocytes, BSO-induced GSH depletion causes the activation of PKC-δ, which in turn leads to ROS generation and cell death.[8]

Caption: Logical flow of the downstream effects of BSO-mediated GSH depletion.

Quantitative Data

The efficacy of BSO varies across different cell types and conditions. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Buthionine Sulfoximine in Various Cancer Cell Lines

| Cell Line/Tumor Type | IC50 (µM) | Reference |

| Melanoma Specimens | 1.9 | [3][11] |

| ZAZ Melanoma | 4.9 | [5] |

| Breast Tumor Specimens | 8.6 | [3][11] |

| A2780 Ovarian | 8.5 | [5] |

| M14 Melanoma | 18 | [5] |

| MCF-7 Breast | 26.5 | [5] |

| Ovarian Tumor Specimens | 29 | [3][11] |

Table 2: Efficacy of Glutathione Depletion by Buthionine Sulfoximine

| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |

| SNU-1 (Stomach Cancer) | 1 mM | 2 days | 75.7% | [9] |

| SNU-1 (Stomach Cancer) | 2 mM | 2 days | 76.2% | [9] |

| OVCAR-3 (Ovarian Cancer) | 1 mM | 2 days | 74.1% | [9] |

| OVCAR-3 (Ovarian Cancer) | 2 mM | 2 days | 63.0% | [9] |

| GBC-SD (Biliary Tract Cancer) | 50 µM | Time-dependent | Significant | [1] |

| Murine Mammary Carcinoma | 0.05 mM | 24-48 hours | ~95% | [13] |

| ZAZ and M14 Melanoma | 50 µM | 48 hours | 95% | [3][11] |

| Ehrlich Ascites Tumor Cells | ~1 mM | 72 hours | >90% | [14] |

| CHO-K1 Cells | ~1 mM | Not specified | >90% | [14] |

Experimental Protocols

Reproducing the effects of BSO requires precise experimental methodologies. Below are representative protocols derived from the literature.

Protocol 1: Assessment of BSO-Induced Cytotoxicity and GSH Depletion

This protocol outlines a general workflow for evaluating the effect of BSO alone or in combination with a cytotoxic agent.

-

Cell Culture: Plate cells (e.g., SNU-1, OVCAR-3, or other desired cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[15]

-

BSO Pre-treatment: Treat the cells with varying concentrations of BSO (e.g., 0.02 mM to 2 mM) for a specified duration (e.g., 24 to 48 hours) to achieve GSH depletion.[9]

-

Chemotherapeutic Agent Treatment: For combination studies, add the chemotherapeutic agent (e.g., cisplatin, melphalan) at various concentrations and incubate for an additional period (e.g., 24 to 72 hours).[1][15]

-

Cytotoxicity Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[16]

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells. The IC50 value can be determined from the dose-response curve.[15]

-

-

GSH Level Measurement:

-

For parallel plates, harvest cells at the end of the BSO treatment period.

-

Lyse the cells and determine the intracellular GSH concentration using a commercially available kit or through analytical methods like high-performance liquid chromatography (HPLC).

-

Caption: Experimental workflow for chemosensitization studies using BSO.

Protocol 2: Preparation of BSO and Glutathione Ethyl Ester Solutions

-

Buthionine Sulfoximine (BSO): BSO is typically soluble in aqueous solutions. For cell culture experiments, it can be dissolved directly in sterile cell culture media or phosphate-buffered saline (PBS) to the desired stock concentration and filter-sterilized before use.

-

Glutathione Ethyl Ester (GSH-EE): As a more cell-permeable form of GSH, the ethyl ester is used in rescue experiments to replenish intracellular GSH.[16] It is soluble in water (approx. 20 mg/ml) and PBS (approx. 10 mg/ml).[17] It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[17] For experiments, a stock solution can be prepared in an appropriate aqueous buffer.[17]

Conclusion

Buthionine sulfoximine, particularly in its cell-permeable ethyl ester form, is a powerful tool for modulating cellular redox status. Its specific and irreversible inhibition of γ-GCS leads to the depletion of glutathione, which in turn increases oxidative stress and sensitizes cancer cells to conventional therapies. This mechanism of action makes BSO and its analogs promising candidates for overcoming drug resistance in oncology and provides researchers with an invaluable method for studying the multifaceted roles of glutathione in health and disease.

References

- 1. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toxic effects of extended glutathione depletion by buthionine sulfoximine on murine mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of BSO and L-cysteine on drug-induced cytotoxicity in primary cell cultures: drug-, cell type-, and species-specific difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buthionine sulfoximine protects the viability of adult rat Leydig cells exposed to ethane dimethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on Buthionine Sulfoximine (BSO) for Glutathione Depletion

A Note to the Reader: While the initial request specified buthionine sulfoximine ethyl ester (BSOEE), a thorough review of available scientific literature has revealed a significant lack of detailed, publicly accessible data specifically on this ester form. The vast majority of research has been conducted on its parent compound, L-buthionine-S,R-sulfoximine (BSO). BSOEE is designed as a prodrug to enhance cellular uptake, where it is then hydrolyzed to the active BSO molecule. Due to the scarcity of specific protocols and quantitative data for BSOEE, this guide will focus on the extensive and well-documented information available for BSO, which is the active agent responsible for glutathione depletion. The principles and downstream effects described herein are directly applicable to the action of BSOEE following its intracellular conversion.

Introduction: The Role of Glutathione and the Rationale for its Depletion

Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein antioxidant in mammalian cells. It plays a critical role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage. Elevated intracellular GSH levels are a hallmark of many cancer cells, contributing to resistance to both chemotherapy and radiation therapy. This resistance is often mediated by the neutralization of reactive oxygen species (ROS) generated by these treatments and through the direct detoxification of chemotherapeutic agents by glutathione S-transferases (GSTs).

Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of glutathione. By irreversibly inhibiting γ-GCS, BSO effectively depletes the intracellular pool of GSH, thereby sensitizing cancer cells to therapeutic interventions.

Mechanism of Action: Inhibition of Glutathione Synthesis

The synthesis of glutathione is a two-step enzymatic process. BSO specifically targets the first enzyme in this pathway.

-

Step 1: Formation of γ-glutamylcysteine: Catalyzed by γ-GCS, this step involves the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.

-

Step 2: Addition of Glycine: Glutathione synthetase adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.

BSO acts as a transition-state analog inhibitor of γ-GCS, binding irreversibly to the enzyme and preventing the synthesis of γ-glutamylcysteine. This leads to a time-dependent decline in intracellular GSH levels.

Data Presentation: Efficacy of BSO in Glutathione Depletion

The efficacy of BSO in depleting glutathione has been demonstrated across a wide range of in vitro and in vivo models. The extent and kinetics of depletion are dependent on the cell type, BSO concentration, and duration of exposure.

| Model System | BSO Concentration/Dose | Treatment Duration | Extent of GSH Depletion | Reference |

| Male C3H Mice (Liver and Kidney) | 0.8 - 1.6 g/kg (i.p.) | 2 - 4 hours | ~65% | [1] |

| Human Stomach Cancer Cell Line (SNU-1) | 0.02 mM | 2 days | 71.5% | |

| Human Ovarian Cancer Cell Line (OVCAR-3) | 2 mM | 2 days | 63.0% | |

| Ehrlich Ascites Tumor-Bearing Mice | 4 mmol/kg (single dose) | Not specified | Depletion to 0.3-0.4 µmol/g | [2] |

| Mice (administered in drinking water) | 20 mM | 14 days | Liver: 53.6%, Kidney: 83.3% | [3] |

| V79-379A Cells | 50 or 500 µM | 10 hours | >95% |

Experimental Protocols

In Vitro Glutathione Depletion with BSO

Objective: To deplete intracellular glutathione in cultured cells to enhance sensitivity to a cytotoxic agent.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

L-Buthionine-S,R-sulfoximine (BSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cytotoxic agent (e.g., cisplatin, melphalan, doxorubicin)

-

Reagents for GSH quantification (e.g., Ellman's reagent, commercial GSH assay kit)

-

Cell lysis buffer

Protocol:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach exponential growth phase (typically 24 hours).

-

BSO Preparation: Prepare a stock solution of BSO in sterile water or PBS. The solubility and stability of BSO in aqueous solutions are generally good. Further dilutions should be made in cell culture medium to the desired final concentrations (e.g., 20 µM to 1 mM).

-

BSO Treatment: Remove the existing medium from the cells and replace it with medium containing the desired concentration of BSO. A control group with medium alone should be included.

-

Incubation: Incubate the cells for a period sufficient to achieve significant GSH depletion. This is typically between 24 and 72 hours, as the depletion relies on the natural turnover of existing GSH.

-

Co-treatment with Cytotoxic Agent: Following the pre-incubation with BSO, the cytotoxic agent can be added directly to the BSO-containing medium for the desired treatment duration.

-

Assessment of GSH Depletion:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Quantify the intracellular GSH levels using a standard method such as the Ellman's reagent assay or a commercially available kit.

-

-

Assessment of Cytotoxicity: Cell viability can be determined using assays such as MTT, XTT, or by colony formation assays.

In Vivo Glutathione Depletion in a Mouse Model

Objective: To deplete glutathione levels in tumor xenografts and normal tissues to investigate the therapeutic enhancement of a chemotherapeutic agent.

Materials:

-

Tumor-bearing mice (e.g., nude mice with xenografts)

-

L-Buthionine-S,R-sulfoximine (BSO)

-

Sterile saline or PBS for injection

-

Chemotherapeutic agent

-

Tissue homogenization buffer

-

Reagents for GSH quantification

Protocol:

-

BSO Administration: BSO can be administered to mice through several routes:

-

Treatment Schedule: The timing of BSO administration relative to the chemotherapeutic agent is crucial. BSO is often administered for a period before and concurrently with the chemotherapy to ensure maximal GSH depletion during the therapeutic window.

-

Tissue Collection: At the end of the experiment, mice are euthanized, and tumors and various organs (e.g., liver, kidney) are harvested.

-

GSH Quantification:

-

Tissues are homogenized in a suitable buffer on ice.

-

The homogenates are centrifuged to remove cellular debris.

-

The supernatant is used for the quantification of GSH levels.

-

-

Assessment of Therapeutic Efficacy: Tumor growth is monitored throughout the experiment by caliper measurements. Animal weight and overall health should also be monitored for toxicity assessment.

Visualizations of Signaling Pathways and Workflows

BSOEE Mechanism of Action and GSH Depletion

Caption: BSOEE cellular uptake and conversion to BSO for GSH synthesis inhibition.

Experimental Workflow for In Vitro Chemosensitization

Caption: Workflow for assessing BSO-mediated chemosensitization in cell culture.

Downstream Consequences of BSO-Induced GSH Depletion

Caption: Signaling consequences of GSH depletion by BSO in cancer cells.

Conclusion and Future Directions

Buthionine sulfoximine is a well-characterized and effective agent for depleting intracellular glutathione, thereby sensitizing cancer cells to various therapeutic modalities. Its specificity for γ-GCS makes it a valuable tool for both basic research and clinical investigations. While the ethyl ester prodrug, BSOEE, is logically designed for improved cellular penetration, a clear need exists for direct comparative studies to quantify its advantages over the parent BSO molecule. Future research should focus on the pharmacokinetics and pharmacodynamics of BSOEE to fully elucidate its potential as a clinical chemosensitizer. The activation of pro-survival pathways, such as the Nrf2 response, following GSH depletion also warrants further investigation to develop strategies that can overcome this adaptive resistance mechanism.[5]

References

- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Glutathione depletion in survival and apoptotic pathways [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Buthionine Sulfoximine Ethyl Ester (BSOEE) in Oxidative Stress

Introduction: Oxidative Stress and Glutathione Modulation

Oxidative stress represents an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. This imbalance can lead to cellular damage, implicating oxidative stress in a range of pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.

A primary cellular defense against oxidative damage is the tripeptide glutathione (GSH), the most abundant non-protein thiol. GSH directly scavenges ROS and also serves as a critical cofactor for enzymes like glutathione peroxidase (GPX) and glutathione-S-transferases (GSTs). The synthesis of GSH is a two-step enzymatic process, with the first step, catalyzed by γ-glutamylcysteine synthetase (GCS), being the rate-limiting reaction.

Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of GCS.[1] By blocking this enzyme, BSO effectively depletes intracellular GSH stores, thereby compromising the cell's antioxidant capacity and rendering it vulnerable to oxidative stress.

Buthionine Sulfoximine Ethyl Ester (BSOEE) is a cell-permeable prodrug of BSO. A prodrug is an inactive compound that is converted into its active form within the body. The esterification of the carboxyl group of BSO to create BSOEE enhances its lipophilicity. This modification is designed to improve its ability to cross cell membranes. Once inside the cell, ubiquitous intracellular esterases are presumed to hydrolyze the ester, releasing the active BSO molecule to inhibit GCS. This strategy is analogous to that used for glutathione monoethyl ester (GSH-MEE), which is effectively transported into cells and converted to GSH, whereas GSH itself is not.[2][3][4]

This guide details the mechanism of action of BSOEE, its downstream effects on cellular signaling pathways, and its application as a tool to induce oxidative stress for research and therapeutic development. The data presented is primarily based on studies using BSO, the active form generated from BSOEE.

Mechanism of Action: Glutathione Depletion

The primary mechanism of BSO is the irreversible inhibition of γ-glutamylcysteine synthetase (GCS). This action blocks the synthesis of new glutathione, leading to a progressive depletion of the cellular GSH pool as it is consumed by normal metabolic processes and oxidative challenges.

The depletion of GSH has several critical downstream consequences:

-

Increased ROS Levels : With reduced GSH, the cell's capacity to neutralize ROS is diminished, leading to their accumulation.

-

Lipid Peroxidation : The accumulation of ROS, particularly in the presence of iron, can trigger the peroxidation of lipids in cellular membranes, a hallmark of ferroptosis.

-

Sensitization to Other Agents : Cells depleted of GSH become more sensitive to the cytotoxic effects of chemotherapeutic agents (e.g., alkylating agents, platinum compounds) and radiation therapy.[5]

Caption: BSOEE enters the cell and is converted to BSO, which inhibits GCS, blocking GSH synthesis.

Quantitative Effects of BSO Treatment

The following tables summarize quantitative data from various studies on the effects of BSO on cell lines and animal models.

Table 1: Glutathione Depletion in Various Models

| Cell Line / Tissue | BSO Concentration | Treatment Duration | GSH Depletion (%) | Reference |

| ZAZ & M14 Melanoma | 50 µM | 48 hours | ~95% | [6][7] |

| SCLC Cells | 500 µM | 30 hours | 57% | [8] |

| H9c2 Cardiomyocytes | 10 mM | 12 hours | ~57% | [9] |

| Mouse Liver | 4 mmol/kg (i.p.) | 12 days | 72% | [10] |

| Mouse Kidney | 4 mmol/kg (i.p.) | 12 days | 85% | [10] |

| Mouse Muscle | 4 mmol/kg (i.p.) | 12 days | 93% | [10] |

| HT1080 Tumor (Mouse) | 600 mg/kg (i.v.) | 48 hours | >95% | [8] |

Table 2: Cytotoxicity (IC50) of BSO in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| Melanoma Specimens | Melanoma | 1.9 µM | [7] |

| ZAZ Cells | Melanoma | 4.9 µM | [10] |

| M14 Cells | Melanoma | 18 µM | [10] |

| Breast Tumor Specimens | Breast Cancer | 8.6 µM | [7] |

| MCF-7 Cells | Breast Cancer | 26.5 µM | [10] |

| Ovarian Tumor Specimens | Ovarian Cancer | 29 µM | [7] |

| A2780 Cells | Ovarian Cancer | 8.5 µM | [10] |

BSO-Induced Signaling Pathways

Depletion of GSH by BSO triggers distinct cellular stress responses and cell death pathways depending on the cellular context and the kinetics of GSH depletion.

Apoptotic Pathway

In several cell types, severe GSH depletion leads to an increase in ROS, which can trigger apoptosis. One identified pathway involves the activation of Protein Kinase C-delta (PKC-δ), which further propagates the ROS signal, leading to the activation of executioner caspases like caspase-3.[4]

Caption: BSO-induced GSH depletion can lead to apoptosis via PKC-δ activation and increased ROS.

Ferroptosis Pathway

Ferroptosis is an iron-dependent form of regulated cell death characterized by extensive lipid peroxidation. Glutathione Peroxidase 4 (GPX4) is a key enzyme that uses GSH to reduce lipid hydroperoxides and prevent ferroptosis. By depleting GSH, BSO indirectly inhibits GPX4 activity, leading to an accumulation of lipid ROS and subsequent cell death.

Caption: BSO depletes the GPX4 cofactor GSH, leading to lipid ROS accumulation and ferroptosis.

Pro-Survival Stress Response

When GSH depletion is slow and not immediately lethal, cells can activate adaptive pro-survival pathways.[3] Key transcription factors like NF-κB and Nrf2 are activated by the redox imbalance. Nrf2, in particular, translocates to the nucleus and drives the expression of a battery of antioxidant genes, including those involved in GSH metabolism, in an attempt to restore homeostasis.[3]

Caption: Gradual GSH depletion can activate the Nrf2 pathway, promoting cell survival.

Experimental Protocols

BSOEE and BSO are invaluable tools for studying the biological consequences of oxidative stress. Below are generalized protocols for their use.

General Protocol for Inducing Oxidative Stress in Cell Culture

-

Preparation : Prepare a stock solution of BSO (or BSOEE) in sterile water or cell culture medium. A typical stock concentration is 100 mM. Filter-sterilize the solution.

-

Cell Seeding : Plate cells at a desired density and allow them to adhere overnight.

-

Treatment : Remove the existing medium and replace it with fresh medium containing the desired final concentration of BSO. Concentrations can range from 50 µM to 10 mM, depending on the cell type and desired depletion rate.[6][9]

-

Incubation : Incubate cells for a period ranging from 6 to 72 hours.[6] The duration depends on the endpoint being measured (e.g., GSH depletion, ROS production, cell death).

-

Analysis : After incubation, harvest cells for downstream analysis of GSH levels, ROS production, or cell viability.

Caption: General workflow for in vitro experiments using BSO to induce oxidative stress.

Protocol for Measuring Intracellular Glutathione

The Tietze method is a common spectrophotometric assay for quantifying total glutathione.

-

Cell Lysis : Harvest and wash cells. Lyse the cells in a suitable buffer (e.g., 0.01 M NaPO4 + 0.005 M EDTA) by methods such as freeze-thawing.[6] Centrifuge to pellet debris.

-

Reaction Mixture : In a 96-well plate, add the cell supernatant.

-

Reagents : Add the reaction buffer containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and glutathione reductase.

-

Initiation : Start the reaction by adding NADPH.

-

Measurement : Immediately measure the change in absorbance at 412 nm over time. The rate of color change (formation of TNB) is proportional to the glutathione concentration.

-

Quantification : Calculate the GSH concentration by comparing the rate to a standard curve generated with known GSH concentrations.[6]

Protocol for Measuring Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe is widely used to measure general ROS levels.

-

Cell Treatment : Treat cells with BSO as described above. Include positive (e.g., H₂O₂) and negative controls.

-

Probe Loading : Remove the treatment medium, wash cells with PBS, and incubate them with DCFDA (typically 5-10 µM) in PBS for 30-60 minutes at 37°C, protected from light.

-

Measurement : Wash cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/535 nm).

-

Analysis : An increase in fluorescence intensity relative to the untreated control indicates an increase in intracellular ROS.

References

- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 2. Glutathione monoethyl ester: preparation, uptake by tissues, and conversion to glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. [PDF] The Glutathione Derivative, GSH Monoethyl Ester, May Effectively Whiten Skin but GSH Does Not | Semantic Scholar [semanticscholar.org]

- 10. Stereoselective pharmacokinetics of L-buthionine SR-sulfoximine in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Buthionine Sulfoximine Ethyl Ester: A Technical Guide to γ-Glutamylcysteine Synthetase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Buthionine Sulfoximine Ethyl Ester (BSOEE) as an inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione (GSH) biosynthesis. While direct experimental data on BSOEE is limited, this document leverages the extensive research on its active form, L-Buthionine Sulfoximine (BSO), to detail its mechanism of action, downstream cellular effects, and its role in sensitizing cancer cells to conventional therapies. This guide includes quantitative data on BSO's efficacy, detailed experimental protocols for studying GSH depletion, and visualizations of key cellular pathways and experimental workflows.

Introduction: The Rationale for GCS Inhibition

Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a critical role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and protecting against oxidative damage. Elevated GSH levels are frequently observed in cancer cells, contributing to resistance to chemotherapy and radiation therapy.

The biosynthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). GCS catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.

Inhibition of GCS presents a promising strategy to deplete intracellular GSH levels, thereby rendering cancer cells more susceptible to oxidative stress and the cytotoxic effects of anticancer agents. L-Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of GCS. However, its hydrophilic nature can limit its passive diffusion across the cell membrane. To address this, Buthionine Sulfoximine Ethyl Ester (BSOEE) was developed as a more lipophilic prodrug. The esterification of the carboxyl group in BSO is designed to enhance its cellular uptake. Once inside the cell, it is hypothesized that intracellular esterases hydrolyze BSOEE to BSO, the active inhibitor.

Mechanism of Action

The primary mechanism of BSOEE involves its intracellular conversion to BSO, which then irreversibly inhibits GCS.

-

Cellular Uptake: As a more lipophilic molecule than BSO, BSOEE is expected to more readily cross the cell membrane.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases are presumed to cleave the ethyl ester group, releasing the active inhibitor, BSO.

-

GCS Inhibition: BSO acts as a transition-state analog inhibitor of GCS. It is phosphorylated by ATP at the glutamate-binding site of the enzyme, forming a stable, non-covalent complex that effectively and irreversibly inactivates the enzyme.

-

GSH Depletion: The inhibition of GCS blocks the first and rate-limiting step of GSH synthesis, leading to a progressive depletion of intracellular GSH levels.

Caption: Mechanism of BSOEE action.

Quantitative Data

The following tables summarize quantitative data obtained from studies using BSO . It is anticipated that BSOEE would achieve similar intracellular concentrations of BSO, potentially at lower extracellular concentrations due to enhanced uptake.

Table 1: IC50 Values for BSO in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) for BSO varies across different cell lines, reflecting differences in their dependence on GSH metabolism.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Melanoma | Melanoma | 1.9 | [1] |

| Breast Tumor | Breast Cancer | 8.6 | [1] |

| Ovarian Tumor | Ovarian Cancer | 29 | [1] |

Table 2: Efficacy of BSO in Depleting Cellular Glutathione

The extent of GSH depletion is dependent on the BSO concentration and the duration of treatment.

| Cell Line | BSO Concentration (mM) | Treatment Duration | % GSH Depletion | Reference |

| SNU-1 | 1 | 2 days | 75.7 | [2] |

| SNU-1 | 2 | 2 days | 76.2 | [2] |

| OVCAR-3 | 1 | 2 days | 74.1 | [2] |

| OVCAR-3 | 2 | 2 days | 63.0 | [2] |

| SNU-1 | 0.02 | 2 days | 71.5 | [2] |

| SNU-1 | 2 | 2 hours | 33.4 | [2] |

| ZAZ and M14 | 0.05 | 48 hours | 95 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of GCS inhibition. These protocols are based on studies using BSO and can be adapted for BSOEE.

Protocol 1: Cell Culture and BSO Treatment

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or GSH analysis) at a density that allows for logarithmic growth during the experiment.

-

BSOEE Preparation: Prepare a stock solution of BSOEE in a suitable solvent (e.g., DMSO or ethanol) and dilute to the desired final concentrations in complete culture medium.

-

Treatment: Replace the culture medium with the BSOEE-containing medium. For time-course experiments, add the agent at staggered time points. A typical treatment duration to achieve significant GSH depletion is 24-72 hours.

-

Controls: Include a vehicle control (medium with the same concentration of solvent used for BSOEE) and an untreated control.

Protocol 2: Measurement of Intracellular Glutathione

A common method for quantifying total GSH is the Tietze assay, a spectrophotometric method based on the recycling of GSH by glutathione reductase.

-

Sample Preparation:

-

Harvest cells by trypsinization or scraping.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in a deproteinizing agent, such as 5% metaphosphoric acid or 6.5% trichloroacetic acid, to precipitate proteins.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the cellular GSH.

-

-

Assay Procedure (in a 96-well plate):

-

Prepare a standard curve using known concentrations of GSH.

-

To each well, add the sample supernatant or GSH standard.

-

Add the reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate buffer.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the total glutathione concentration.

-

-

Data Analysis: Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the protein concentration of the cell lysate or cell number.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of BSOEE, alone or in combination with a cytotoxic agent, for the desired duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Caption: A general workflow for studying BSOEE effects.

Downstream Cellular Effects and Signaling Pathways

The depletion of GSH by BSOEE (via BSO) has profound consequences on cellular physiology, primarily by disrupting the redox balance. This leads to increased levels of reactive oxygen species (ROS) and oxidative stress.

Induction of Oxidative Stress and Apoptosis

Increased ROS can damage cellular macromolecules, including lipids, proteins, and DNA, and can trigger programmed cell death (apoptosis). The intrinsic (mitochondrial) pathway of apoptosis is often activated:

-

GSH Depletion: Inhibition of GCS leads to a decline in cellular GSH.

-

ROS Accumulation: The reduced capacity to neutralize ROS results in their accumulation.

-

Mitochondrial Dysfunction: Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, such as cytochrome c.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspase-3.

-

Apoptosis: Caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.

Caption: BSOEE-induced intrinsic apoptosis pathway.

Sensitization to Chemotherapy and Radiation

One of the most significant applications of GCS inhibition is in overcoming drug resistance. Many chemotherapeutic agents, such as platinum-based drugs (e.g., cisplatin), kill cancer cells by inducing DNA damage and oxidative stress. Cancer cells with high GSH levels can neutralize these drugs and the ROS they generate.

By depleting GSH, BSOEE can:

-

Enhance Drug Efficacy: Lowering GSH levels allows chemotherapeutic agents to exert their cytotoxic effects more efficiently.[2]

-

Increase Radiation Sensitivity: GSH is involved in repairing radiation-induced DNA damage. Its depletion can enhance the efficacy of radiotherapy.[2]

Applications in Research and Drug Development

BSOEE serves as a valuable tool for:

-

Studying Oxidative Stress: It provides a specific method to induce endogenous oxidative stress by depleting a key antioxidant.

-

Investigating Drug Resistance: It can be used to explore the role of GSH in resistance to various anticancer agents.

-

Therapeutic Development: BSOEE and similar compounds are being investigated as chemosensitizing and radiosensitizing agents in preclinical and clinical studies.

Conclusion

Buthionine Sulfoximine Ethyl Ester is a promising agent for the targeted depletion of glutathione in cancer cells. As a prodrug of BSO, it is designed for enhanced cellular permeability, leading to the irreversible inhibition of γ-glutamylcysteine synthetase. The resulting GSH depletion disrupts cellular redox balance, induces oxidative stress, and can trigger apoptosis. Furthermore, BSOEE has the potential to reverse GSH-mediated resistance to chemotherapy and radiotherapy. While much of the available data is on the active compound BSO, the rationale for using the ethyl ester form is strong. Further research specifically characterizing the pharmacokinetics and pharmacodynamics of BSOEE is warranted to fully realize its therapeutic potential.

References

Investigating Ferroptosis with Buthionine Sulfoximine Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of Buthionine Sulfoximine (BSO) and its cell-permeable prodrug, Buthionine Sulfoximine Ethyl Ester (BSO-Et), as tools to induce and investigate ferroptosis. BSO is a specific inhibitor of Glutamate-Cysteine Ligase (GCL), a critical enzyme in the biosynthesis of glutathione (GSH). By depleting intracellular GSH, BSO triggers a cascade of events leading to the iron-dependent cell death pathway known as ferroptosis.

Mechanism of Action: BSO-Induced Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] The central regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that uses reduced glutathione (GSH) as a cofactor to neutralize toxic lipid peroxides.[3][4]

BSO acts as a "Class I" or "Type 1" ferroptosis inducer.[5] Its mechanism is indirect, initiating cell death by targeting the synthesis of GSH. BSO irreversibly inhibits Glutamate-Cysteine Ligase (GCL), the rate-limiting enzyme in the de novo synthesis of glutathione.[1][6] This inhibition leads to a profound depletion of the intracellular GSH pool. Without sufficient GSH, GPX4 becomes inactive, unable to reduce lipid peroxides to non-toxic lipid alcohols. The resulting accumulation of lipid ROS, in the presence of labile iron, leads to extensive membrane damage and cell death via ferroptosis.[1]

Quantitative Data on BSO Treatment

The efficacy of BSO in depleting GSH and inducing ferroptosis is cell-type dependent and requires empirical determination.[7] Treatment typically requires longer incubation periods (48-72 hours) to achieve maximum effect.[7] Below are examples of concentrations and their effects reported in various studies.

Table 1: BSO Concentration and Effects on Cell Viability

| Cell Line | BSO Concentration | Treatment Duration | Viability Assay | Observed Effect | Citation |

|---|---|---|---|---|---|

| Fibroblast (LS patients) | 100 µM | Not Specified | Not Specified | Dose-dependent cell death, rescued by Ferrostatin-1 | [8] |

| RKN | 100 µM | 72 hours | Brightfield Microscopy | Significant cell killing, rescued by Ferrostatin-1 | [9] |

| VCaP (Prostate Cancer) | 100 µM | 24 hours | Not Specified | Used in combination to induce lipid peroxidation | [10] |

| Huh7 (Hepatocellular Carcinoma) | 10 µM | 48-72 hours | PI Staining | Used in combination with Auranofin or Erastin to induce ferroptosis | [5] |

| HepG2 (Hepatoblastoma) | 10 µM - 1.5 mM | 72 hours | PI Staining | Used in combination with Auranofin or Erastin to induce ferroptosis | [5] |

| HT22 (Hippocampal) | 1 mM | 14-18 hours | MTT Assay | No significant effect on viability at 14h, decrease at 18h |[11] |

Table 2: BSO Effect on Glutathione (GSH) Levels

| Cell Line | BSO Concentration | Treatment Duration | Assay Method | Observed Effect on GSH | Citation |

|---|---|---|---|---|---|

| HEK293 | 25 µM | 18 hours | GSH/GSSG-Glo™ Assay | 12.3-fold decrease in total glutathione compared to control | [12] |

| RKN | 10 µM | 48 hours | Mass Spectrometry | Significant depletion of GSH preceding cell death | [13] |

| HT22 (Hippocampal) | 1 mM | 14 hours | Not Specified | Significant reduction in total glutathione concentration | [11] |

| MA-10 Leydig | 100 µM | 24 hours | Not Specified | Significant GSH depletion |[14] |

Experimental Protocols

A typical investigation into BSO-induced ferroptosis involves treating cells with BSO, often alongside positive (e.g., another ferroptosis inducer like RSL3) and negative (e.g., ferroptosis inhibitor Ferrostatin-1) controls, followed by assessments of cell viability, GSH levels, and lipid peroxidation.

Cell Viability Assay (General Protocol)

This protocol describes a general method using a reagent like MTT or CCK-8.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

-

Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of BSO, vehicle control, BSO + Ferrostatin-1, and/or other controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

-

Reagent Addition: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Glutathione (GSH) Measurement using Luminescence (e.g., GSH/GSSG-Glo™ Assay)

This protocol is based on commercially available kits for measuring total glutathione and oxidized glutathione (GSSG).[12]

-

Cell Culture and Treatment: Culture and treat cells with BSO in a 96-well plate as described for the viability assay.

-

Cell Lysis: Remove the culture medium. Add luciferin generation reagent to lyse the cells and begin the reaction that converts a luciferin probe to luciferin in proportion to the amount of GSH. Incubate as per the manufacturer's protocol (e.g., 30 minutes at room temperature).

-

Signal Generation: Add the luciferin detection reagent to all wells. This reagent stops the first reaction and initiates the luciferase reaction to produce a stable luminescent signal.

-

Measurement: Incubate for 15-20 minutes at room temperature to stabilize the signal. Measure luminescence using a plate-reading luminometer.

-

Quantification: Determine GSH concentration by comparing the luminescent signal to a standard curve generated with known GSH concentrations.

Lipid Peroxidation Assay using C11-BODIPY

This protocol uses the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.[5][10][15]

-

Cell Culture and Treatment: Seed cells in an appropriate format for microscopy or flow cytometry (e.g., glass-bottom plates or 6-well plates). Treat with BSO and controls as required.

-

Probe Loading: Towards the end of the treatment period, add C11-BODIPY probe to the culture medium at a final concentration of 5-10 µM.[5][10]

-

Incubation: Incubate the cells with the probe for 30 minutes at 37°C, protected from light.[5][10]

-

Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.

-

Analysis by Flow Cytometry:

-

Trypsinize and resuspend the cells in PBS.

-

Analyze immediately on a flow cytometer, measuring fluorescence in both the green (e.g., FITC channel) and red (e.g., PE channel) wavelengths.

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.[10]

-

-

Analysis by Fluorescence Microscopy:

-

Add fresh PBS or imaging medium to the cells.

-

Acquire images using a fluorescence microscope with appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe.

-

Quantify the green/red fluorescence intensity ratio per cell using image analysis software.

-

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Redox Modulation and Induction of Ferroptosis as a New Therapeutic Strategy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Inducing ferroptosis has the potential to overcome therapy resistance in breast cancer [frontiersin.org]

- 7. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2.4.6 |. Lipid peroxidation assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Glutathione Redox State on Leydig Cell Susceptibility to Acute Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Buthionine Sulfoximine Ethyl Ester's Effect on Cellular Redox State

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the effects of L-buthionine sulfoximine (BSO) and its cell-permeable prodrug, buthionine sulfoximine ethyl ester (BSOEE), on the cellular redox state. The cellular redox environment, a delicate balance between oxidizing and reducing species, is critical for a multitude of physiological processes. Glutathione (GSH), a tripeptide thiol, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining this balance. BSO is a potent and specific inhibitor of GSH synthesis, making it an invaluable tool for studying the consequences of GSH depletion and for potential therapeutic applications, particularly in oncology.

Mechanism of Action: Inhibition of Glutathione Synthesis

Glutathione is synthesized in two sequential ATP-dependent steps. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). The second step involves the addition of glycine to γ-glutamylcysteine, catalyzed by glutathione synthetase.

Buthionine sulfoximine acts as a potent and irreversible inhibitor of GCS.[1][2][3][4] BSO mimics the transition state of the enzyme-catalyzed reaction, leading to its phosphorylation by ATP and subsequent tight binding to the enzyme, thereby inactivating it.[2] This specific inhibition blocks the de novo synthesis of GSH, leading to a progressive depletion of intracellular GSH pools.[4][5] The ethyl ester form, BSOEE, is a more lipophilic version that readily crosses the cell membrane before being hydrolyzed by intracellular esterases to the active BSO molecule.

Quantitative Effects of BSO on Cellular Redox Parameters

Treatment of cells with BSO leads to a dose- and time-dependent decrease in intracellular GSH levels. This depletion alters the cellular redox balance, often measured as the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A lower GSH/GSSG ratio is indicative of oxidative stress.

Table 1: Effect of Buthionine Sulfoximine on Intracellular Glutathione Levels

| Cell Line | BSO Concentration | Treatment Duration | % Decrease in GSH | Reference(s) |

|---|---|---|---|---|

| Ht22 (mouse hippocampal) | 0.03 mM - 1 mM | 15 hours | Dose-dependent decrease | [6] |

| GBC-SD (gallbladder cancer) | 50 µM | 24 - 72 hours | Time-dependent decrease | [7] |

| Mouse Fetuses | 2 mM (in drinking water) | Gestation | 45% | [5] |

| Mouse Fetuses | 20 mM (in drinking water) | Gestation | 70% | [5] |

| ZAZ and M14 (melanoma) | 50 µM | 48 hours | ~95% |[4] |

Table 2: Effect of Buthionine Sulfoximine on Cell Viability

| Cell Line | BSO Concentration | Co-treatment | % Decrease in Viability | Reference(s) |

|---|---|---|---|---|

| GBC-SD | 50 µM | Cisplatin (24h) | 44% (combination) | [7] |

| RBE (cholangiocarcinoma) | 50 µM | Cisplatin (24h) | 43% (combination) | [7] |

| HBL (SSTR-positive) | Not specified | 177Lu-DOTATATE | Synergistic decrease | [8] |

| MIA-PACA-2 (SSTR-positive) | Not specified | 177Lu-DOTATATE | Synergistic decrease | [8] |

| ZAZ Melanoma | IC50 | N/A | 50% | [9] |

| A2780 Ovarian | IC50 | N/A | 50% | [9] |

| MCF-7 Breast | IC50 | N/A | 50% |[9] |

Note: BSO alone often shows minimal to moderate direct cytotoxicity at concentrations effective for GSH depletion, but it significantly sensitizes cancer cells to various chemotherapeutic agents and radiation.[7][8][10]

Downstream Signaling Pathways and Cellular Consequences

The depletion of GSH by BSO disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This state of oxidative stress can trigger various downstream signaling cascades, ultimately leading to cellular damage, apoptosis, and other forms of cell death like ferroptosis.[9][11][12]

One key pathway activated by BSO-induced oxidative stress involves Protein Kinase C-delta (PKC-δ).[11][12] GSH depletion leads to the translocation of PKC-δ from the cytosol to the membrane, a marker of its activation.[11] Activated PKC-δ can then contribute to further ROS generation and the initiation of the apoptotic cascade, which includes the activation of caspases.[11][12] This process is often independent of p53, Bcl-2, and Bax levels.[12]

Experimental Protocols

Accurate assessment of the cellular redox state following BSOEE treatment is crucial. Below are detailed methodologies for key experiments.

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[13][14][15]

-

Cell Preparation: Seed adherent cells (e.g., 25,000 cells/well) in a dark, clear-bottom 96-well microplate and allow them to adhere overnight. For suspension cells, prepare a concentration of 1x106 cells/mL.[16]

-

BSO Treatment: Treat cells with the desired concentration of BSOEE or BSO for the appropriate duration. Include untreated controls.

-

Staining:

-

Washing: Remove the H2DCFDA solution and wash the cells once or twice with the buffer to remove excess probe.[16]

-

Measurement:

-

Add buffer or phenol red-free medium to each well.

-

Immediately measure fluorescence using a microplate reader, fluorescence microscope, or flow cytometer. The typical excitation/emission wavelengths are ~485/535 nm.[17]

-

Include a positive control (e.g., tert-Butyl Hydroperoxide - TBHP) to confirm probe activity.

-

This assay quantifies total glutathione (GSH + GSSG) and GSSG separately. The GSH level is then calculated by subtraction. The method is based on the enzymatic recycling of GSSG to GSH by glutathione reductase.

-

Sample Preparation (for ~1x106 cells):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate buffer (e.g., 80 µL Glutathione Buffer).[18]

-

To precipitate proteins, add a deproteinizing agent like 5% 5-Sulfosalicylic acid (SSA) or Metaphosphoric Acid (MPA).[18][19] For example, add 20 µL of 5% SSA, vortex, and incubate on ice for 10 minutes.[18]

-

Centrifuge at high speed (e.g., 8,000-14,000 x g) for 10 minutes at 4°C.[18][20]

-

Carefully collect the supernatant for the assay.

-

-

GSSG Measurement:

-

Total Glutathione (T-GSH) Measurement:

-

The remaining portion of the untreated supernatant will be used to measure T-GSH.

-

-

Assay Procedure (General Steps):

-

Prepare GSH or GSSG standards.

-

Add samples (for both GSSG and T-GSH) and standards to a 96-well plate.

-

Add a reaction mixture containing Glutathione Reductase and NADPH to each well.[21]

-

Initiate the reaction by adding a chromogen substrate, typically 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[22]

-

Measure the change in absorbance at 405-412 nm over time (kinetic reading) using a microplate reader.[21][22] The rate of color development is proportional to the glutathione concentration.

-

-

Calculation:

-

Determine the concentrations of T-GSH and GSSG from the standard curves.

-

Calculate the concentration of reduced GSH: [GSH] = [T-GSH] - (2 x [GSSG]).

-

Calculate the GSH/GSSG ratio.

-

References

- 1. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 4. selleckchem.com [selleckchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 15. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]

- 16. abcam.com [abcam.com]

- 17. doc.abcam.com [doc.abcam.com]

- 18. abcam.com [abcam.com]

- 19. eaglebio.com [eaglebio.com]

- 20. zellx.de [zellx.de]

- 21. cellbiolabs.com [cellbiolabs.com]

- 22. assaygenie.com [assaygenie.com]

An In-Depth Technical Guide to the Core Principles of Early Buthionine Sulfoximine Ethyl Ester Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding Buthionine Sulfoximine (BSO) and its conceptual ethyl ester derivative, Buthionine Sulfoximine Ethyl Ester (BSO-Et). While early literature predominantly focuses on BSO, the principles of esterification to enhance cellular uptake are well-established, particularly through studies of Glutathione Monoethyl Ester (GME). This document will, therefore, synthesize the extensive data on BSO and extrapolate the scientific rationale and experimental framework for its ethyl ester prodrug.

Core Concept: Overcoming Glutathione-Mediated Chemoresistance

Glutathione (GSH), a tripeptide thiol, is a cornerstone of cellular antioxidant defense and plays a pivotal role in the detoxification of xenobiotics, including many chemotherapeutic agents. Elevated intracellular GSH levels are a common mechanism of drug resistance in cancer cells. Buthionine sulfoximine (BSO) was developed as a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. By depleting intracellular GSH, BSO sensitizes tumor cells to the cytotoxic effects of various anticancer drugs and radiation therapy.

The ethyl ester form, BSO-Et, is a conceptual prodrug designed to enhance the cellular permeability of BSO. The addition of the ethyl ester group increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, intracellular esterases are expected to cleave the ester bond, releasing the active BSO molecule.

Mechanism of Action

The mechanism of action of BSO-Et is predicated on its intracellular conversion to BSO. BSO, in turn, irreversibly inhibits γ-GCS. This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione, the formation of γ-glutamylcysteine from glutamate and cysteine. Inhibition of γ-GCS leads to a progressive depletion of the intracellular GSH pool.

Caption: Mechanism of BSO-Et Action.

Quantitative Data from Early BSO Studies

The following tables summarize quantitative data from seminal studies on BSO, which would be foundational for evaluating a compound like BSO-Et.

Table 1: In Vitro Glutathione Depletion with BSO

| Cell Line | BSO Concentration (mM) | Duration of Treatment (hours) | GSH Depletion (% of Control) | Reference |

| Human Ovarian Cancer (OVCAR-3) | 1 | 48 | 74.1 | [1] |

| Human Stomach Cancer (SNU-1) | 1 | 48 | 75.7 | [1] |

| Human Stomach Cancer (SNU-1) | 2 | 48 | 76.2 | [1] |

| Human Melanoma (RPMI 8322) | 0.01 | 24 | 86 | |

| Murine Mammary Carcinoma (66) | 0.05 | 24 | ~95 | [2] |

| H9c2 Cardiomyocytes | 10 | 12 | 57 | [3] |

Table 2: In Vitro Cytotoxicity of BSO in Combination with Chemotherapeutic Agents

| Cell Line | Chemotherapeutic Agent | BSO Concentration | Dose Modification Factor (DMF) / Enhancement of Cytotoxicity | Reference |

| Human Melanoma (RPMI 8322) | Melphalan | 0.01 mM | DMF: 3.4 | |

| Human Melanoma (RPMI 8322) | Nitrogen Mustard | 0.01 mM | DMF: 3.3 | |

| Human Melanoma (RPMI 8322) | Cisplatin | 0.01 mM | DMF: 1.5 | |

| Human Tumor Cells (K562) | Cisplatin / 5-Fluorouracil | Not specified | Enhanced cytotoxicity observed | [4] |

| Human Tumor Cells (SGC-7901) | Cisplatin / 5-Fluorouracil | Not specified | Enhanced cytotoxicity observed | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the study of BSO and its derivatives.

Synthesis of L-Buthionine-SR-Sulfoximine

A patent describes a method for separating the diastereomers of L-buthionine-SR-sulfoximine, which is a critical step for studying the activity of the individual isomers. This involves fractional crystallization or chromatographic separation.[2][5]

In Vitro Cell Culture and Drug Treatment

A typical experimental workflow for evaluating the efficacy of BSO-Et in vitro is as follows:

Caption: In Vitro Experimental Workflow.

Measurement of Intracellular Glutathione Levels

Principle: High-Performance Liquid Chromatography (HPLC) is a standard method for the accurate quantification of intracellular GSH.

Protocol Outline:

-

Cell Lysis: Cells are harvested and lysed, typically using a protein precipitation agent like perchloric acid or metaphosphoric acid, to release intracellular contents and stabilize thiols.

-

Derivatization: The sulfhydryl group of GSH is often derivatized with a fluorogenic or chromogenic reagent to enhance detection.

-

HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Detection: The separated GSH derivative is detected by a fluorescence or UV-Vis detector.

-

Quantification: The concentration of GSH is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of GSH.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of BSO-Et, a chemotherapeutic agent, or a combination of both. Control wells receive the vehicle.

-

Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.

Conclusion

The early studies on buthionine sulfoximine laid a critical foundation for the development of strategies to overcome glutathione-mediated chemoresistance. The conceptual framework for a Buthionine Sulfoximine Ethyl Ester (BSO-Et) is scientifically sound, drawing on the established principle of using esterification to enhance the cellular uptake of pharmacologically active compounds. For researchers and drug development professionals, a thorough understanding of the mechanism of action, quantitative effects on GSH depletion, and the methodologies for evaluating the cytotoxicity of BSO is essential for the design and interpretation of future studies aimed at developing more effective cancer therapies. The detailed protocols and data presented in this guide serve as a valuable resource for such endeavors.

References

- 1. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of glutathione depletion using buthionine sulphoximine on the cytotoxicity in mammalian cells and human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5245077A - L-buthionine-s-sulfoximine and methods of making - Google Patents [patents.google.com]

The Prodrug Approach: Buthionine Sulfoximine Ethyl Ester for Enhanced Glutathione Depletion

An In-depth Technical Guide on the Discovery and Synthesis of a Potent Glutathione Synthesis Inhibitor

For Immediate Release

This whitepaper provides a comprehensive overview of the discovery, synthesis, and mechanism of action of buthionine sulfoximine (BSO) and its ethyl ester derivative, a critical tool for researchers in oncology, neuroscience, and toxicology. Developed for scientists and drug development professionals, this guide details the experimental protocols and quantitative data necessary to understand and utilize these compounds in laboratory settings.

Introduction: The Significance of Glutathione Depletion

Glutathione (GSH), a tripeptide thiol, is the most abundant intracellular antioxidant, playing a crucial role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis. In the context of cancer therapy, elevated GSH levels in tumor cells are a significant factor in resistance to chemotherapy and radiation. Consequently, the depletion of intracellular GSH has emerged as a promising strategy to sensitize cancer cells to treatment. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. By inhibiting this enzyme, BSO effectively depletes cellular GSH levels, rendering cells more susceptible to oxidative stress-inducing agents.

Discovery and Rationale for Buthionine Sulfoximine Ethyl Ester

The pioneering work of Alton Meister and his colleagues led to the development of buthionine sulfoximine as a powerful tool for studying the metabolic functions of glutathione.[1] BSO is a structural analog of γ-glutamylcysteine, the natural substrate of γ-GCS.

While BSO is effective in depleting GSH in many cell types, its transport across certain biological barriers, such as the blood-brain barrier, is limited. This limitation prompted the investigation of a prodrug approach to enhance its cellular uptake and bioavailability. The synthesis of buthionine sulfoximine ethyl ester was a direct result of this effort. The rationale behind the esterification is that the ethyl group masks the polar carboxyl group of BSO, increasing its lipophilicity and facilitating its diffusion across cell membranes. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the ethyl group, releasing the active BSO molecule to inhibit γ-GCS. Research has shown that the administration of BSO ethyl ester leads to a more substantial decrease in brain glutathione levels compared to the administration of BSO itself, highlighting the success of this prodrug strategy.[1]

Mechanism of Action

Buthionine sulfoximine acts as a transition-state analog inhibitor of γ-glutamylcysteine synthetase. The enzyme-catalyzed reaction involves the formation of an acyl-phosphate intermediate from glutamate and ATP. BSO, with its sulfoximine moiety, mimics this tetrahedral intermediate. The sulfoximine nitrogen attacks the γ-phosphoryl group of ATP, leading to the formation of a stable, phosphorylated BSO derivative that remains tightly bound to the enzyme's active site, causing irreversible inhibition.

Synthesis of Buthionine Sulfoximine and its Ethyl Ester

The synthesis of buthionine sulfoximine and its ethyl ester involves a multi-step process starting from L-methionine.

Synthesis of L-Buthionine-SR-sulfoximine

A common synthetic route to L-buthionine-SR-sulfoximine starts with the reaction of L-methionine with 1-iodobutane to yield S-butyl-L-homocysteine. Subsequent oxidation and imidation steps lead to the formation of the sulfoximine.

Experimental Protocol: Synthesis of L-Buthionine-SR-sulfoximine

-

Step 1: Synthesis of S-n-Butyl-L-homocysteine: L-methionine is reacted with 1-iodobutane in a suitable solvent system, such as aqueous ethanol, in the presence of a base to facilitate the S-alkylation. The reaction mixture is typically stirred at room temperature or with gentle heating.

-

Step 2: Oxidation to the Sulfoxide: The resulting S-n-butyl-L-homocysteine is oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide in a controlled manner.

-

Step 3: Imidation to the Sulfoximine: The sulfoxide is then converted to the sulfoximine. This can be achieved by reacting the sulfoxide with sodium azide in the presence of a strong acid, such as sulfuric acid. This step should be performed with extreme caution due to the use of azide and strong acids. The reaction mixture is then neutralized, and the product is purified, often by ion-exchange chromatography.

Synthesis of Buthionine Sulfoximine Ethyl Ester

The esterification of buthionine sulfoximine is typically carried out using standard esterification methods.

Experimental Protocol: Synthesis of Buthionine Sulfoximine Ethyl Ester

-

Starting Material: L-Buthionine-SR-sulfoximine.

-

Reagents: Anhydrous ethanol and a suitable acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like hydrochloric acid (HCl) gas bubbled through the ethanol.

-

Procedure:

-

L-Buthionine-SR-sulfoximine is suspended in anhydrous ethanol.

-

The mixture is cooled in an ice bath.

-

Thionyl chloride is added dropwise with stirring. The reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified, for example, by recrystallization from a suitable solvent system like ethanol/ether.

-

Quantitative Data

The efficacy of buthionine sulfoximine and its derivatives is quantified by several parameters, including their inhibition constants (Ki) for γ-GCS and their effects on cellular glutathione levels.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Effect on Cellular GSH Levels |

| L-Buthionine-SR-sulfoximine (BSO) | γ-Glutamylcysteine Synthetase | Micromolar range | Significant depletion in various cell lines |

| Buthionine Sulfoximine Ethyl Ester | γ-Glutamylcysteine Synthetase (active form is BSO) | Not directly applicable (prodrug) | Enhanced GSH depletion in specific tissues (e.g., brain)[1] |

Experimental Protocols for Activity Assessment

γ-Glutamylcysteine Synthetase Inhibition Assay

The inhibitory activity of BSO can be determined by measuring the activity of γ-GCS in the presence and absence of the inhibitor.

-

Principle: The assay measures the rate of formation of γ-glutamylcysteine from glutamate and cysteine, which is coupled to the oxidation of NADH in a linked enzyme system.

-

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl₂, L-glutamate, L-cysteine, and the coupling enzymes (e.g., pyruvate kinase and lactate dehydrogenase) and NADH.

-

Add the purified γ-GCS enzyme.

-

Initiate the reaction by adding the substrate, and monitor the decrease in absorbance at 340 nm due to NADH oxidation.

-

To determine the Ki, perform the assay with varying concentrations of BSO and substrates.

-

Measurement of Cellular Glutathione Levels

The effect of BSO or its ethyl ester on cellular GSH levels can be quantified using various methods, with the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) recycling assay being a common choice.

-

Principle: DTNB reacts with GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. Glutathione reductase is included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.

-

Procedure:

-

Treat cells with the desired concentration of BSO or BSO ethyl ester for a specific duration.

-

Lyse the cells to release intracellular contents.

-

Deproteinate the cell lysate.

-

Add the lysate to a reaction mixture containing DTNB and glutathione reductase.

-

Monitor the rate of color change at 412 nm and compare it to a standard curve of known GSH concentrations.

-

Conclusion

Buthionine sulfoximine and its ethyl ester are invaluable tools for researchers investigating the roles of glutathione in health and disease. The ethyl ester prodrug strategy has proven effective in enhancing the delivery of BSO to specific tissues, thereby expanding its utility in preclinical research. This guide provides the foundational knowledge and experimental details necessary for the synthesis and application of these important compounds.

References

An In-depth Technical Guide to the Chemical Properties of Buthionine Sulfoximine Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a critical enzyme in the biosynthesis of glutathione (GSH). By depleting intracellular GSH levels, BSO sensitizes cancer cells to chemotherapy and radiation. Buthionine sulfoximine ethyl ester is the ethyl ester prodrug of BSO, designed to enhance its cellular uptake. This guide provides a comprehensive overview of the chemical properties of Buthionine sulfoximine ethyl ester, its mechanism of action as a prodrug of BSO, and relevant experimental protocols.

Chemical and Physical Properties

Buthionine sulfoximine ethyl ester is the ethyl ester derivative of buthionine sulfoximine. While specific experimental data for the ethyl ester is limited, its properties can be largely inferred from the well-characterized parent compound, BSO. The esterification of the carboxyl group is intended to increase lipophilicity and thereby improve membrane permeability.

| Property | Buthionine Sulfoximine (BSO) | Buthionine Sulfoximine Ethyl Ester | Reference |

| CAS Number | 83730-53-4 | 131202-22-7 | [1][2] |

| Molecular Formula | C₈H₁₈N₂O₃S | C₁₀H₂₂N₂O₃S | [1][3] |

| Molecular Weight | 222.31 g/mol | 250.36 g/mol | [3][4] |

| Appearance | White crystalline solid | Inferred to be a solid or oil | [5] |